甲基鹅去氧胆酸

描述

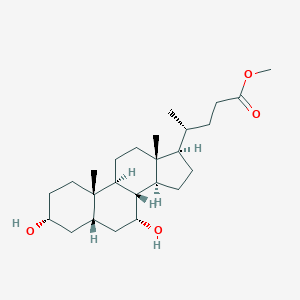

Methyl chenodeoxycholate is a derivative of chenodeoxycholic acid (CDCA), which is a bile acid naturally produced in the liver. It is modified from its parent compound through the methylation of specific hydroxyl groups. This modification can significantly alter the compound's biological activity and its potential therapeutic applications. For instance, methylation of the 7-hydroxyl group of CDCA has been found to dramatically increase its potency as an agonist for the TGR5 receptor, which is implicated in various metabolic and inflammatory diseases .

Synthesis Analysis

The synthesis of methyl chenodeoxycholate derivatives can be achieved through a series of chemical reactions starting from readily available CDCA. A notable example of this is the synthesis of squalamine, a compound with potential biomedical applications, from methyl chenodeoxycholanate. This synthesis involves a sequence of nine steps, including key reactions such as improved dehydrogenation, conjugate reduction, and asymmetric isopropylation of an aldehyde intermediate . The process highlights the importance of stereochemistry and the need for selective reactions to obtain the desired methylated product.

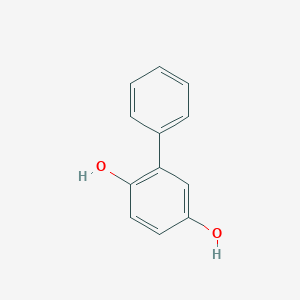

Molecular Structure Analysis

The molecular structure of methyl chenodeoxycholate is characterized by the presence of methyl groups attached to the steroid backbone of chenodeoxycholic acid. These modifications can occur at various positions, such as the 3-alpha or 7-alpha hydroxyl groups. The precise location and number of methyl groups can significantly influence the molecule's three-dimensional conformation and, consequently, its interaction with biological targets such as the TGR5 receptor .

Chemical Reactions Analysis

Methyl chenodeoxycholate can participate in various chemical reactions, particularly those involving its functional groups. For example, the methylation process itself can be achieved using different reagents. While diazomethane has been traditionally used for methylation, it can lead to the formation of artifacts. An alternative reagent, 2,2-dimethoxypropane, has been shown to be a preferred methylating agent for chenodeoxycholic acid, as it does not produce detectable artifacts . This highlights the importance of choosing appropriate reagents to achieve clean and specific chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl chenodeoxycholate are influenced by its molecular structure. The presence of additional methyl groups can affect properties such as solubility, melting point, and reactivity. These properties are crucial for the compound's behavior in biological systems and its potential as a therapeutic agent. For example, increased solubility can enhance the bioavailability of the compound, while increased reactivity with the TGR5 receptor can improve its efficacy in treating diseases related to receptor activity .

科学研究应用

G 蛋白偶联受体的选择性调节

甲基鹅去氧胆酸衍生物,特别是 23-烷基取代和 6,23-烷基双取代衍生物,已被鉴定为 TGR5 的有效和选择性激动剂,TGR5 是胆汁酸的 G 蛋白偶联受体。这些衍生物通过甲基化,对 TGR5 表现出比对 FXR 等其他受体更明显的选择性,为胆汁酸衍生物介导的基因组和非基因组效应的药理学差异提供了见解 (Pellicciari 等,2007)。

增强 TGR5 受体效力

鹅去氧胆酸 (CDCA) 衍生物的研究表明,修饰,例如 CDCA 的 7-羟基甲基化,可以显着增加 TGR5 激动剂的效力。这凸显了为 2 型糖尿病、肥胖和炎症性肠病等疾病开发治疗方法的潜力 (Nakhi 等,2019)。

受控药物递送和 IBS 治疗

鹅去氧胆酸钠 (CDC) 已显示出治疗便秘型肠易激综合征的临床疗效。已经开发了基于羟丙甲基纤维素 (HPMC) 的新型缓释基质系统,用于 CDC 缓释,旨在治疗便秘,同时减轻临床试验中观察到的腹痛 (Steiger 等,2020)。

线粒体通透性和肝损伤研究

鹅去氧胆酸 (CDCA) 与胆汁淤积性肝损伤有关。研究探索了膜流动性和细胞色素 c 释放在 CDCA 诱导的线粒体通透性转变 (MPT) 中的作用,以及某些药物在这种情况下预防的作用 (Rolo 等,2003)。

太阳能电池中的光伏应用

研究探索了吸附剂鹅去氧胆酸与敏化剂共接枝到 TiO2 纳米晶体上时,如何改变染料敏化太阳能电池的光伏性能。这项研究凸显了鹅去氧胆酸在医学科学之外的多功能应用 (Neale 等,2005)。

对人胰腺导管细胞的影响

已经研究了胆汁酸(如鹅去氧胆酸 (CDC))对人胰腺导管细胞的影响,特别是与顶端阴离子交换和 HCO3− 分泌的刺激有关。这些研究对于理解胆汁酸在胰腺中的生理作用至关重要 (Ignáth 等,2009)。

化学转化和代谢研究

已经对选定的胆汁酸(包括鹅去氧胆酸)的化学转化进行了调查,以了解它们在合成类固醇激素、维生素和治疗剂中的作用。此类研究有助于理解胆汁酸的生物化学和潜在药理学应用 (Kuhajda 等,2006)。

抑制艰难梭菌孢子萌发

鹅去氧胆酸已被确定为艰难梭菌孢子萌发的抑制剂。这一发现对于细菌感染和潜在治疗应用至关重要 (Sorg 和 Sonenshein,2008)。

安全和危害

Methyl Chenodeoxycholate is classified as having Acute Toxicity, Oral (Category 5), Skin Irritation (Category 2), and Eye Damage/Irritation (Category 2A) . It may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is advised to wear protective gloves/protective clothing/eye protection/face protection when handling this substance .

属性

IUPAC Name |

methyl (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,5-14H2,1-4H3/t15-,16+,17-,18-,19+,20+,21-,23+,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQROVWZGGDYSW-IFJDUOSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl chenodeoxycholate | |

CAS RN |

3057-04-3 | |

| Record name | Methyl chenodoxycholate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003057043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL CHENODEOXYCHOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48O35JP4YI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

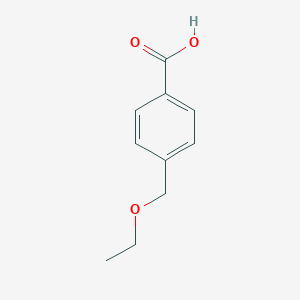

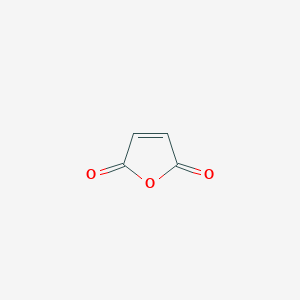

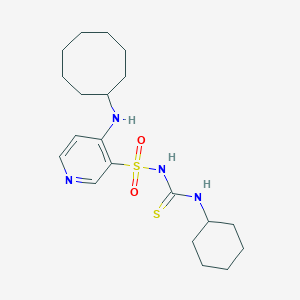

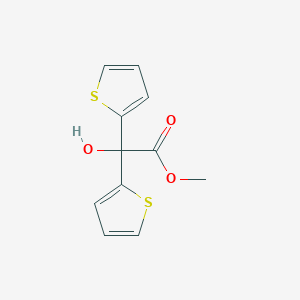

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(3-Chloropropyl)amino]-1,3-dimethyluracil](/img/structure/B131462.png)